2-Bromo-3-chloro-6-fluorophenylboronic acid
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Overview
Description
2-Bromo-3-chloro-6-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-chloro-6-fluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon center in another molecule .
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The compound’s boronic acid group is known to be relatively stable and readily prepared, suggesting potential for good bioavailability .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of biologically active compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Suzuki-Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be effectively carried out in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-fluorophenylboronic acid typically involves the halodeboronation reaction, where both bromine and chlorine are incorporated at specific positions on the aromatic ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and catalysts such as palladium or copper.
Coupling Reactions: Require palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Yield various substituted aromatic compounds depending on the nucleophile used.
Coupling Reactions: Produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
2-Bromo-3-chloro-6-fluorophenylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-6-fluorobenzeneboronic acid
- 2-Bromo-3-fluorobenzonitrile
- 2-Cyano-6-fluorophenylboronic acid
Uniqueness
2-Bromo-3-chloro-6-fluorophenylboronic acid is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
(2-bromo-3-chloro-6-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFAFMUNENKHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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